1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dihydropyridine ring, along with a carboxylic acid group at the second position and a keto group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the regiospecific hydroxylation of pyridine-2-carboxylic acid using microbial strains such as DSM 6269 . This process induces the formation of the desired compound on a preparative scale.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as a modulator of calcium channels, influencing cellular processes such as muscle contraction and neurotransmitter release. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure with an additional benzyloxy group.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: A related compound with a pyrimidine ring and additional carboxamide groups.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carboxylic acid: Another derivative with a phenyl and propyl group.
Uniqueness
1-Benzyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the carboxylic acid functionality makes it a versatile intermediate for various synthetic and research applications.
Properties
IUPAC Name |
1-benzyl-6-oxopyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-8-4-7-11(13(16)17)14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFWASVLRGDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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